molecular formula C19H33F3O B066489 Oleyl trifluoromethyl ketone CAS No. 177987-23-4

Oleyl trifluoromethyl ketone

Cat. No. B066489
CAS RN: 177987-23-4
M. Wt: 334.5 g/mol
InChI Key: SOJGXPSMVNTNQL-KTKRTIGZSA-N
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Description

Oleyl trifluoromethyl ketone is an analog of oleic acid where the COOH group is replaced by a trifluoromethyl ketone . It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) in both humans and rats .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as Oleyl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions . A method has been developed that enables the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform .


Molecular Structure Analysis

The molecular formula of Oleyl trifluoromethyl ketone is C19H33F3O . It is a long-chain molecule with a trifluoromethyl ketone group attached to one end.


Chemical Reactions Analysis

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They can be synthesized through various methods, including the oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions .


Physical And Chemical Properties Analysis

The molecular weight of Oleyl trifluoromethyl ketone is 334.5 g/mol . It has a high XLogP3-AA value of 8.5, indicating its lipophilic nature . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry Synthesis

Oleyl trifluoromethyl ketone serves as a valuable synthetic target in medicinal chemistry due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceutical compounds. It is used as a key intermediate in the synthesis of fluorinated pharmacons, which are compounds that contain a fluorine atom and have increased metabolic stability, bioavailability, and selectivity .

Asymmetric Hydrogenation

This compound is utilized in the asymmetric hydrogenation of ketones, a process important for producing chiral secondary alcohols. These alcohols are crucial for the synthesis of various pharmaceuticals. The stereoelectronic properties of Oleyl trifluoromethyl ketone make it a challenging substrate, but recent advancements in catalysis have enabled efficient and enantioselective hydrogenation .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Oleyl trifluoromethyl ketone has been identified as a potent inhibitor of FAAH, an enzyme that breaks down fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which are involved in pain, mood, and appetite regulation. It has shown significant inhibition of FAAH activities in both human and rat models, which could have therapeutic implications .

properties

IUPAC Name

(Z)-1,1,1-trifluorononadec-10-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGXPSMVNTNQL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl trifluoromethyl ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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